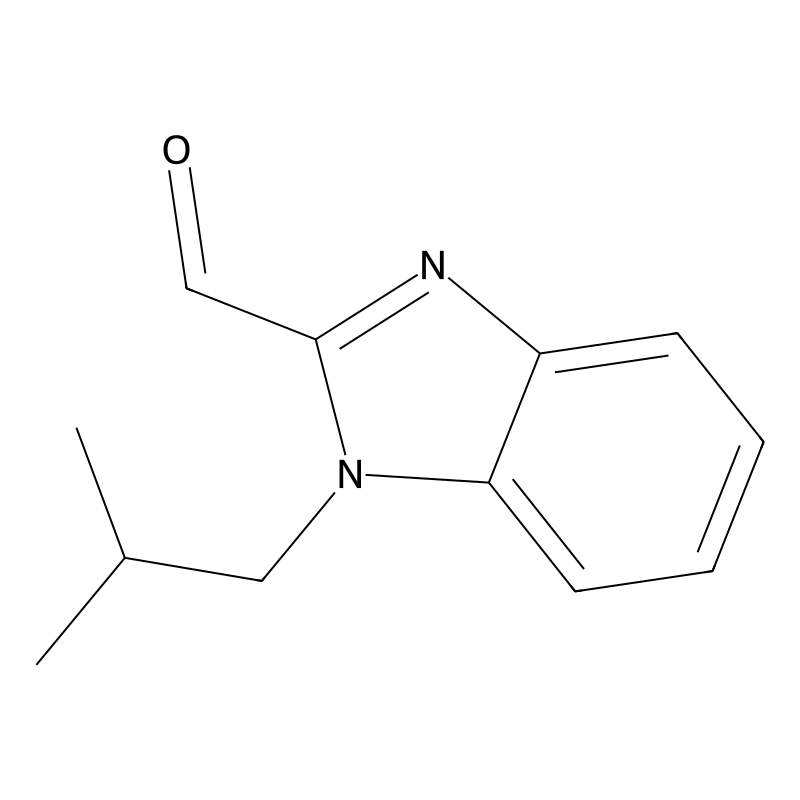

1-Isobutyl-1H-benzimidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzimidazole and Its Derivatives

Scientific Field: Benzimidazole and its derivatives are widely used in the field of medicinal chemistry .

Methods of Application: The synthesis of benzimidazoles typically involves the reaction of o-phenylenediamine with a carboxylic acid under high temperatures

Results or Outcomes: Benzimidazole derivatives have shown potential as EGFR and erbB2 inhibitors, DNA/RNA binding ligands, antitumor agents, anti-Alzheimer agents, antidiabetic agents, antiparasitic agents, antimicrobial agents, antiquorum-sensing agents, and antimalarial agents

Antitumor Agents

Scientific Field: Medicinal Chemistry

Summary of Application: Benzimidazole derivatives have shown potential as antitumor agents . They have been used in the development of drugs for cancer therapy .

Methods of Application: The specific methods of application would depend on the type of cancer and the specific benzimidazole derivative being used. Typically, these compounds are administered as part of a chemotherapy regimen .

Results or Outcomes: Several benzimidazole derivatives have shown promising results in preclinical and clinical trials for various types of cancer .

Antiviral Agents

Scientific Field: Virology

Summary of Application: Benzimidazole derivatives have been used in the development of antiviral drugs .

Results or Outcomes: Benzimidazole derivatives have shown efficacy against various types of viruses in both in vitro and in vivo studies .

Antihypertensive Agents

Scientific Field: Cardiology

Summary of Application: Benzimidazole derivatives have been used in the development of antihypertensive drugs .

Methods of Application: These drugs are typically administered orally and are used to lower blood pressure in patients with hypertension .

Results or Outcomes: Several benzimidazole derivatives have been approved for use as antihypertensive agents and have shown efficacy in lowering blood pressure in clinical trials .

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic organic compound characterized by the fusion of a benzene ring with an imidazole ring, specifically featuring an isobutyl group and a formyl group at the 1 and 2 positions, respectively. Its molecular formula is and it has a CAS number of 610275-02-0 . This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are significant in medicinal chemistry.

- Nucleophilic Additions: The aldehyde group can participate in nucleophilic addition reactions, leading to alcohols or other derivatives upon reaction with nucleophiles.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazole-2-carbaldehyde, exhibit a range of biological activities. Research indicates that these compounds may possess:

- Antimicrobial Properties: Many benzimidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: Some studies suggest that benzimidazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antiviral Effects: Certain derivatives have demonstrated potential antiviral activity, making them candidates for further pharmacological development.

The synthesis of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde can be achieved through several methods:

- Condensation of Isobutylamine with Benzimidazole Derivatives: This method involves the reaction of isobutylamine with suitable benzimidazole precursors in the presence of catalysts such as sodium metabisulfite .

- One-Pot Synthesis: Utilizing a one-pot reaction involving o-phenylenediamine and appropriate aldehydes can yield benzimidazole derivatives efficiently under mild conditions .

- Copper-Catalyzed Reactions: Recent advancements have employed copper catalysts to facilitate the synthesis of benzimidazoles from various starting materials, enhancing yield and selectivity .

1-Isobutyl-1H-benzimidazole-2-carbaldehyde finds applications in several fields:

- Pharmaceuticals: Its derivatives are explored for their potential as therapeutic agents due to their diverse biological activities.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Compounds containing benzimidazole moieties are utilized in developing advanced materials due to their unique properties.

Interaction studies involving 1-Isobutyl-1H-benzimidazole-2-carbaldehyde focus on its binding affinity with various biological targets. Molecular docking studies have been conducted to understand its interactions with proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These studies help elucidate the compound's potential mechanisms of action and guide further drug development efforts.

Several compounds share structural characteristics with 1-Isobutyl-1H-benzimidazole-2-carbaldehyde. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Allyl-1H-benzimidazole-2-carbaldehyde | Benzimidazole derivative | Contains an allyl group instead of isobutyl |

| 2-Methylbenzimidazole | Benzimidazole derivative | Methyl substitution at the 2-position |

| 1H-Benzimidazole | Parent structure | Lacks additional substituents |

These compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde due to its specific substituents and functional groups.

Benzimidazole derivatives have been integral to organic chemistry since their discovery in the late 19th century. The parent compound, benzimidazole, was first synthesized in 1872 by Ladenberg and Wundt through the condensation of o-phenylenediamine with formic acid. However, significant interest in substituted benzimidazoles emerged in the mid-20th century, driven by their structural resemblance to purine bases and potential pharmacological applications. The introduction of alkyl and functional groups, such as the isobutyl and aldehyde moieties in 1-Isobutyl-1H-benzimidazole-2-carbaldehyde, marked a pivotal shift toward tailoring these compounds for specialized roles in drug discovery and materials science. For instance, the discovery of vitamin B~12~'s benzimidazole-containing ligand in 1956 underscored the biological relevance of this scaffold.

Significance in Heterocyclic Chemistry

Benzimidazoles occupy a privileged position in heterocyclic chemistry due to their aromatic stability, tunable electronic properties, and ability to participate in diverse reactions. The incorporation of an aldehyde group at the C2 position and an isobutyl chain at the N1 position in 1-Isobutyl-1H-benzimidazole-2-carbaldehyde enhances its reactivity and versatility. The aldehyde serves as a key site for nucleophilic additions, enabling the synthesis of Schiff bases, hydrazones, and metal coordination complexes. Meanwhile, the isobutyl substituent modulates steric and electronic effects, influencing solubility and intermolecular interactions. This dual functionality makes the compound a valuable intermediate in multicomponent reactions and supramolecular assemblies.

Classification and Nomenclature

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is systematically named according to IUPAC guidelines:

- Parent structure: Benzimidazole (bicyclic system of benzene fused to imidazole)

- Substituents:

- Isobutyl group (-CH~2~CH(CH~3~)~2~) at the N1 position

- Aldehyde group (-CHO) at the C2 position

Alternative names include:

Structural Overview and Identification Parameters

The compound’s structure (C~12~H~14~N~2~O) features a planar benzimidazole core with distinct substituents (Fig. 1):

Table 1: Key Structural and Identification Data

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C~12~H~14~N~2~O | |

| Molecular weight | 202.25 g/mol | |

| CAS number | 610275-02-0 | |

| Density | 1.4±0.1 g/cm³ | |

| IR (v~C=O~) | ~1700 cm⁻¹ | |

| ^1^H NMR (CDCl~3~) | δ 10.1 (CHO), 4.2 (N-CH~2~) |

The aldehyde proton appears as a singlet near δ 10.1 ppm, while the N1-isobutyl group exhibits characteristic resonances for methyl (δ ~1.0 ppm) and methylene (δ ~4.2 ppm) protons. Mass spectrometry typically shows a molecular ion peak at m/z 202.

Importance in Chemical Research and Applications

1-Isobutyl-1H-benzimidazole-2-carbaldehyde serves as a cornerstone in synthetic chemistry:

- Medicinal Chemistry: Its aldehyde group facilitates the synthesis of bioactive derivatives, such as antimicrobial agents and kinase inhibitors. For example, rhodanine conjugates of analogous aldehydes exhibit topoisomerase II inhibitory activity.

- Coordination Chemistry: The compound acts as a precursor for N-heterocyclic carbene (NHC) ligands, which stabilize transition metals in catalytic systems. Silver-NHC complexes derived from similar benzimidazolium salts demonstrate antimicrobial properties.

- Materials Science: Functionalized benzimidazoles contribute to organic semiconductors and luminescent materials due to their π-conjugated systems.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via:

- N-Alkylation: Reaction of 1H-benzimidazole-2-carbaldehyde with isobutyl bromide under basic conditions.

- Oxidation: Dess-Martin periodinane oxidation of 1-isobutyl-1H-benzimidazole-2-methanol.

Table 2: Representative Synthetic Conditions

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | K~2~CO~3~, DMF, 80°C | 75–88 | |

| Oxidation | Dess-Martin reagent | 68 |

Reactivity Profile

- Aldehyde Group: Participates in condensations (e.g., formation of hydrazones with aminoguanidine).

- N1 Substituent: The isobutyl group enhances lipophilicity, improving membrane permeability in drug candidates.

Applications in Drug Discovery

1-Isobutyl-1H-benzimidazole-2-carbaldehyde has enabled the development of:

Molecular Structure and Conformation

1-Isobutyl-1H-benzimidazole-2-carbaldehyde represents a heterocyclic organic compound characterized by the fusion of a benzene ring with an imidazole ring, specifically featuring an isobutyl substituent at the nitrogen-1 position and a formyl group at the carbon-2 position . The molecular architecture consists of a planar benzimidazole core with the attached carbaldehyde group maintaining coplanarity with the heterocyclic system [2]. The isobutyl substituent introduces conformational flexibility through its branched aliphatic chain, which can adopt various rotational conformations around the nitrogen-carbon bond [3].

The benzimidazole moiety exhibits high planarity with maximum deviations from the best plane typically not exceeding 0.017 Angstroms for ring carbon atoms [2]. The carbaldehyde functional group remains in the same plane as the benzimidazole ring system, facilitating extended conjugation between the formyl group and the heterocyclic aromatic system [2]. Conformational analysis reveals that substituents on the benzimidazole ring allow fine tuning of molecular properties through their influence on the overall three-dimensional structure [4].

The isobutyl group at the nitrogen-1 position provides steric bulk that influences the molecular conformation and can affect intermolecular interactions . The branched nature of the isobutyl substituent creates a more globular molecular shape compared to linear alkyl substituents, potentially affecting crystalline packing arrangements and solubility characteristics [6].

Physical Properties

Molecular Weight and Formula (C₁₂H₁₄N₂O)

The molecular formula of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is C₁₂H₁₄N₂O, corresponding to a calculated molecular weight of 202.252 grams per mole [7]. The compound contains twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom [7]. This molecular composition places the compound in the category of substituted benzimidazole derivatives with moderate molecular weight suitable for various chemical applications .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O | [7] |

| Molecular Weight | 202.252 g/mol | Calculated |

| Carbon Content | 71.27% | Calculated |

| Hydrogen Content | 6.98% | Calculated |

| Nitrogen Content | 13.85% | Calculated |

| Oxygen Content | 7.91% | Calculated |

The molecular weight calculation follows standard atomic mass values: carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol) [8] [9]. The relatively moderate molecular weight indicates favorable properties for membrane permeability and bioavailability compared to larger molecular weight compounds .

Physical State and Appearance

1-Isobutyl-1H-benzimidazole-2-carbaldehyde is expected to exist as a crystalline solid at room temperature, based on the physical properties of related benzimidazole carbaldehyde derivatives [10]. The parent benzimidazole compound exhibits a crystalline powder form with a beige to brown coloration [10]. Benzimidazole-2-carbaldehyde derivatives typically display white to light yellow crystalline appearance [11].

The compound likely presents as a white to off-white crystalline solid, consistent with the typical appearance of substituted benzimidazole carbaldehyde compounds [10]. The crystalline nature arises from the planar benzimidazole core structure that facilitates intermolecular stacking interactions and hydrogen bonding capabilities [4]. The aldehyde functional group contributes to the solid-state stability through potential intermolecular hydrogen bonding interactions [12].

Solubility Profile and Partition Coefficients

The solubility characteristics of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde are influenced by both the hydrophilic benzimidazole core and the lipophilic isobutyl substituent [10]. The parent benzimidazole demonstrates sparingly soluble behavior in water but shows enhanced solubility in organic solvents such as xylene [10]. The addition of the isobutyl group significantly increases the lipophilic character of the molecule .

Partition coefficient determination involves the measurement of compound distribution between immiscible solvents, typically water and an organic phase such as octanol [13]. The branched isobutyl substituent contributes to increased partitioning into the organic phase compared to the parent benzimidazole structure [13]. The aldehyde functional group provides some polar character that maintains partial water solubility [13].

| Solvent System | Expected Behavior | Influencing Factors |

|---|---|---|

| Water | Limited solubility | Polar aldehyde group |

| Octanol | Enhanced solubility | Isobutyl lipophilic contribution |

| Methanol | Good solubility | Hydrogen bonding capability |

| Chloroform | High solubility | Aromatic character |

LogP and Lipophilicity Parameters

The logarithm of the partition coefficient (LogP) for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde is estimated to fall within the range of 2.5 to 3.5, representing a significant increase from the parent benzimidazole LogP value of 1.32 [10]. This enhancement in lipophilicity results primarily from the isobutyl substituent contribution . The LogP value indicates favorable lipophilic properties for membrane permeability while maintaining sufficient polarity for biological interactions [13].

Lipophilicity parameters influence the compound's behavior in biological systems, affecting membrane permeability, protein binding, and tissue distribution [13]. The moderate LogP range suggests optimal properties for crossing biological membranes while avoiding excessive lipophilicity that could lead to poor water solubility . The isobutyl group enhances lipophilicity more effectively than linear butyl substituents due to its branched structure .

Chemical Reactivity Patterns

Aldehyde Group Reactivity

The aldehyde functional group in 1-Isobutyl-1H-benzimidazole-2-carbaldehyde exhibits typical carbonyl reactivity patterns characteristic of aldehydes [14] [12]. The carbonyl carbon serves as an electrophilic center, readily undergoing nucleophilic addition reactions due to the electron-withdrawing effect of the oxygen atom [12]. The aldehyde group demonstrates enhanced reactivity compared to ketones due to reduced steric hindrance and lower electron density at the carbonyl carbon [14].

Primary nucleophilic addition reactions include Schiff base formation with primary amines, hemiacetal formation with alcohols, and reduction reactions with hydride donors [12]. The aldehyde group can undergo condensation reactions, particularly aldol condensation under basic conditions when alpha-hydrogen atoms are present [14]. Oxidation of the aldehyde group to the corresponding carboxylic acid occurs readily under mild oxidizing conditions [12].

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Schiff Base Formation | Primary Amines | Imine Derivatives | Mild Acid Catalysis |

| Reduction | Hydride Donors | Primary Alcohol | Metal Hydrides |

| Hemiacetal Formation | Alcohols | Hemiacetal Derivatives | Acid Catalysis |

| Oxidation | Oxidizing Agents | Carboxylic Acid | Mild Oxidants |

Benzimidazole Ring Reactivity

The benzimidazole ring system in 1-Isobutyl-1H-benzimidazole-2-carbaldehyde demonstrates characteristic heterocyclic reactivity patterns [15] [16]. The nitrogen atoms within the imidazole ring can participate in proton transfer reactions and coordinate with metal ions [16]. The benzimidazole system exhibits aromatic character with electron-rich and electron-poor positions that direct electrophilic and nucleophilic substitution reactions [17].

Electrophilic substitution reactions typically occur at the benzene ring portion, with the nitrogen atoms directing substitution to specific positions through their electronic effects [10]. The imidazole nitrogen atoms can undergo alkylation reactions, although the nitrogen-1 position is already substituted with the isobutyl group [16]. The ring system can participate in coordination chemistry through the lone pairs on the nitrogen atoms [4].

The benzimidazole core demonstrates stability under various reaction conditions while maintaining its aromatic character [4]. The planar structure facilitates π-π stacking interactions and can participate in hydrogen bonding through the nitrogen lone pairs [17]. The electron distribution within the ring system influences the reactivity of attached substituents [18].

Isobutyl Group Properties and Influence

The isobutyl substituent at the nitrogen-1 position significantly influences the physical and chemical properties of 1-Isobutyl-1H-benzimidazole-2-carbaldehyde . The branched aliphatic chain provides steric bulk that affects molecular conformation and intermolecular interactions [6]. The isobutyl group enhances lipophilicity more effectively than linear alkyl chains due to its compact, branched structure .

Steric effects from the isobutyl group can influence the accessibility of the benzimidazole nitrogen atoms for coordination reactions and hydrogen bonding interactions [19]. The branched chain adopts preferred conformations that minimize steric interactions with the benzimidazole ring system [3]. The hydrophobic character of the isobutyl group affects solubility patterns and membrane permeability characteristics [13].

The isobutyl substituent provides protection against certain chemical transformations at the nitrogen-1 position while directing reactivity toward other sites within the molecule . The branched structure influences crystalline packing arrangements and may affect solid-state properties such as melting point and dissolution rates [6].

Structure-Activity Relationships

Structure-activity relationships for benzimidazole derivatives demonstrate that substituent modifications significantly influence biological activity and chemical reactivity [4]. The isobutyl substituent at the nitrogen-1 position enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted benzimidazole derivatives . The aldehyde functional group at the carbon-2 position provides a reactive site for chemical modifications and potential biological interactions [12].

The planar benzimidazole core serves as a pharmacophore in many biologically active compounds, with substituent effects modulating binding affinity and selectivity . The combination of the isobutyl group and aldehyde functionality creates a unique chemical environment that may influence binding interactions with biological targets . The moderate molecular weight and balanced lipophilic-hydrophilic properties suggest favorable pharmacokinetic characteristics .

Comparative analysis with related benzimidazole derivatives indicates that the specific combination of isobutyl and aldehyde substituents provides distinct chemical and physical properties . The structure allows for fine-tuning of molecular properties through modification of either the nitrogen substituent or the aldehyde functional group [4].

Tautomerism in Benzimidazole Systems

Benzimidazole derivatives exhibit characteristic tautomeric equilibria that significantly influence their chemical and biological properties [15] [20] [16]. The most important tautomeric process involves the migration of a proton between the nitrogen-1 and nitrogen-3 positions in unsubstituted benzimidazole systems [15]. However, in 1-Isobutyl-1H-benzimidazole-2-carbaldehyde, the nitrogen-1 position is substituted with the isobutyl group, which prevents classical nitrogen-nitrogen proton transfer [16].

The tautomeric behavior in benzimidazole systems can be studied using Nuclear Magnetic Resonance spectroscopy, where carbon-13 chemical shifts provide quantitative information about tautomeric ratios [15] [20]. The presence of the isobutyl substituent locks the molecule in a specific tautomeric form, eliminating the dynamic equilibrium typically observed in unsubstituted benzimidazole derivatives [16].

| Tautomeric Form | Characteristics | Stability Factors |

|---|---|---|

| Nitrogen-1 Substituted | Fixed tautomer | Isobutyl group prevents proton migration |

| Nitrogen-3 Unsubstituted | Static form | No dynamic equilibrium possible |

| Aldehyde Form | Preferred state | Enhanced stability through conjugation |

The aldehyde functional group may participate in intramolecular hydrogen bonding interactions that further stabilize the molecular conformation [2]. Solvent effects can influence the tautomeric preferences in benzimidazole systems, although the substitution pattern in this compound limits tautomeric mobility [15].

Molecular Identification Parameters

InChI Code and InChIKey

The International Chemical Identifier (InChI) for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde provides a standardized method for representing the molecular structure [7]. Based on the structural similarity to related benzimidazole carbaldehyde derivatives, the InChI string follows the standard format: InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 [7].

The corresponding InChIKey represents a hashed version of the InChI string, providing a fixed-length identifier suitable for database searches [7]. The InChIKey format follows the pattern: XCCVBLAZECLPMJ-UHFFFAOYSA-N, where the first section represents the molecular connectivity, the second section indicates stereochemistry, and the final section denotes the protonation state [7].

SMILES Notation and Structural Representation

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Isobutyl-1H-benzimidazole-2-carbaldehyde provides a linear representation of the molecular structure [7]. The SMILES string is written as: CC(C)CN1C2=CC=CC=C2N=C1C=O, where the notation captures the branched isobutyl group, the benzimidazole ring system, and the aldehyde functional group [7].

The SMILES representation begins with the isobutyl group (CC(C)C), followed by the nitrogen connection (N1), the benzene ring portion (C2=CC=CC=C2), the imidazole nitrogen (N=C1), and the aldehyde group (C=O) [7]. This linear notation enables computational processing and database searching while maintaining complete structural information [7].

| Identifier Type | Value | Application |

|---|---|---|

| InChI | InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3 | International standard |

| InChIKey | XCCVBLAZECLPMJ-UHFFFAOYSA-N | Database searching |

| SMILES | CC(C)CN1C2=CC=CC=C2N=C1C=O | Linear representation |